1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

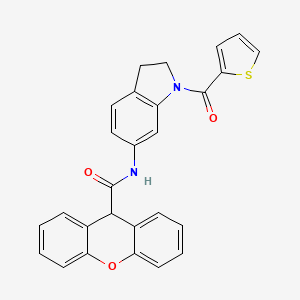

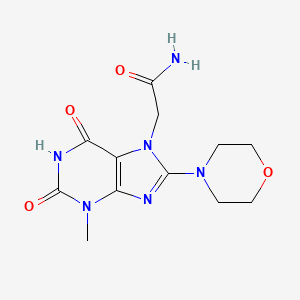

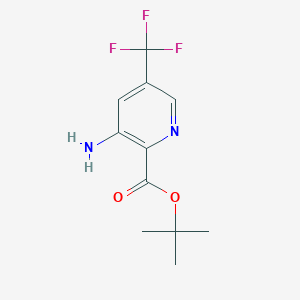

The molecular structure of this compound would consist of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), attached to a 4-aminobutyl group (a four-carbon chain with an amine group at one end) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the amine group. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are polar and can form hydrogen bonds, which would influence properties like solubility and melting/boiling points .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Dipeptide Analogues Synthesis : 1H-pyrrole-2,5-dione derivatives have been utilized in the synthesis of dipeptide analogues, demonstrating the versatility of these compounds in organic synthesis. These analogues adopt a linear, extended conformation, highlighting their potential in designing biomimetic materials and drugs (Hosseini et al., 2006).

Medicinal Chemistry

- Inhibitors of Glycolic Acid Oxidase : Novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase, indicating their therapeutic potential in conditions such as Primary Hyperoxaluria (Rooney et al., 1983).

- Tyrosine Kinase Inhibitors for Cancer Therapy : 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors, with some compounds showing inhibition of cancer cell growth and in vivo tumors, highlighting their significance in cancer treatment (Kuznietsova et al., 2019).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Research has demonstrated that 1H-pyrrole-2,5-dione derivatives are effective corrosion inhibitors for carbon steel in hydrochloric acid medium. This application is crucial in industrial settings, where corrosion can lead to significant economic losses and safety risks (Zarrouk et al., 2015).

Materials Science

- Photoluminescent Conjugated Polymers : The incorporation of 1H-pyrrole-2,5-dione units into conjugated polymers has been explored, leading to materials with strong photoluminescence. These materials have potential applications in electronic devices and sensors, demonstrating the broad utility of 1H-pyrrole-2,5-dione derivatives in advanced materials science (Beyerlein & Tieke, 2000).

Mecanismo De Acción

Target of Action

The compound 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets . These targets notably include neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

This compound interacts with its targets in a way that it can exert its modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets .

Biochemical Pathways

This compound is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Isotopic labeling of endogenous metabolites like this compound has emerged as a powerful approach to study metabolism-related biological processes . This isotopologue of agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo or used as an internal standard in mass spectrometry measurements .

Result of Action

This compound is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension, ischemia, diabetes, and other cardiovascular ailments .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-aminobutyl)pyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h3-4H,1-2,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLQYNQWRVKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)

![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)